molecular formula C7H14FNS B13006161 N-(4-Fluorobutyl)thietan-3-amine

N-(4-Fluorobutyl)thietan-3-amine

Cat. No.: B13006161
M. Wt: 163.26 g/mol
InChI Key: KNVYEZJDHNUFBX-UHFFFAOYSA-N
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Description

N-(4-Fluorobutyl)thietan-3-amine: is an organic compound characterized by the presence of a thietane ring and a fluorobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorobutyl)thietan-3-amine typically involves the nucleophilic substitution of a thietane derivative with a fluorobutylamine. One common method is the reaction of thietane-3-amine with 1-bromo-4-fluorobutane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(4-Fluorobutyl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dichloromethane, tetrahydrofuran.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thietane derivatives.

    Substitution: Various substituted thietane derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Fluorobutyl)thietan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Fluorobutyl)thietan-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. For example, it could interact with neurotransmitter receptors in the brain, influencing signaling pathways and potentially exhibiting pharmacological effects such as antidepressant activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a thietane ring and a fluorobutyl group, which confer distinct chemical reactivity and potential biological activity. The fluorine atom in the fluorobutyl group can significantly influence the compound’s lipophilicity, metabolic stability, and interaction with biological targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C7H14FNS

Molecular Weight

163.26 g/mol

IUPAC Name

N-(4-fluorobutyl)thietan-3-amine

InChI

InChI=1S/C7H14FNS/c8-3-1-2-4-9-7-5-10-6-7/h7,9H,1-6H2

InChI Key

KNVYEZJDHNUFBX-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCCCCF

Origin of Product

United States

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